molecular formula C19H23N3OS B12180627 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12180627
M. Wt: 341.5 g/mol
InChI Key: UMOGTQVDKRSUTK-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a thiazole ring and an indole ring. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Once the thiazole and indole rings are prepared, they can be coupled through a series of reactions. The tert-butyl group is introduced via alkylation reactions, and the final carboxamide group is formed through amidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the thiazole or indole rings.

Scientific Research Applications

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole ring can intercalate into DNA, affecting gene expression and cell proliferation. The compound’s effects are mediated through various signaling pathways, including those involved in apoptosis, cell cycle regulation, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of the thiazole and indole rings, which confer distinct biological activities and chemical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H23N3OS/c1-19(2,3)16-12-24-17(21-16)9-10-20-18(23)14-11-22(4)15-8-6-5-7-13(14)15/h5-8,11-12H,9-10H2,1-4H3,(H,20,23)

InChI Key

UMOGTQVDKRSUTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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